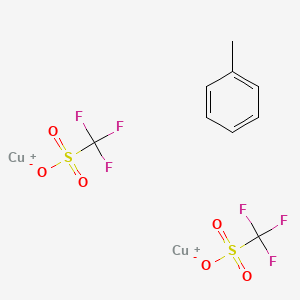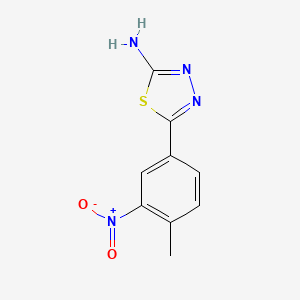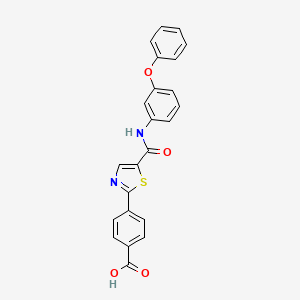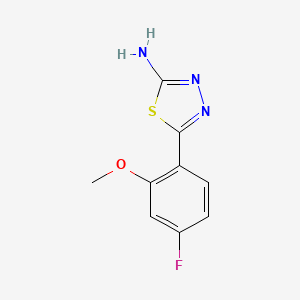![molecular formula C14H26N2O3Si B13707722 1,2-Ethanediamine,N1-[[4-[2-(trimethoxysilyl)ethyl]phenyl]methyl]-](/img/structure/B13707722.png)
1,2-Ethanediamine,N1-[[4-[2-(trimethoxysilyl)ethyl]phenyl]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Aminoethylaminomethyl)phenethyltrimethoxysilane, mixture of m and p isomers, is an organosilane compound widely used in various industrial and scientific applications. This compound is known for its ability to act as a crosslinking agent, forming durable bonds between organic and inorganic materials. Its unique structure allows it to modify surfaces and enhance the properties of materials it is combined with.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Aminoethylaminomethyl)phenethyltrimethoxysilane typically involves the reaction of phenethyltrimethoxysilane with aminoethylaminomethyl groups. The reaction is carried out under controlled conditions to ensure the formation of both m and p isomers. The process involves the use of solvents and catalysts to facilitate the reaction and achieve high yields.
Industrial Production Methods
In industrial settings, the production of (Aminoethylaminomethyl)phenethyltrimethoxysilane is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is purified through distillation and other separation techniques to obtain a high-purity mixture of m and p isomers.
Analyse Des Réactions Chimiques
Types of Reactions
(Aminoethylaminomethyl)phenethyltrimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Various substituted organosilanes depending on the nucleophile used.
Applications De Recherche Scientifique
(Aminoethylaminomethyl)phenethyltrimethoxysilane is used in a wide range of scientific research applications:
Chemistry: As a crosslinking agent in the synthesis of polymers and composites.
Biology: For surface modification of biomaterials to enhance biocompatibility.
Medicine: In drug delivery systems to improve the stability and targeting of therapeutic agents.
Industry: In coatings, adhesives, and sealants to improve adhesion and durability.
Mécanisme D'action
The mechanism of action of (Aminoethylaminomethyl)phenethyltrimethoxysilane involves the formation of strong covalent bonds between the silane groups and various substrates. The hydrolyzable methoxy groups react with water to form silanols, which can then condense to form siloxane bonds with other silanols or with hydroxyl groups on surfaces. This results in a durable and stable bond that enhances the properties of the materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Aminopropyl)triethoxysilane
- (Aminophenyl)trimethoxysilane
- (Aminomethyl)phenethyltrimethoxysilane
Uniqueness
(Aminoethylaminomethyl)phenethyltrimethoxysilane is unique due to its dual amino functionality, which allows for multiple points of attachment and enhanced reactivity. This makes it particularly effective as a crosslinking agent and surface modifier compared to other similar compounds.
Propriétés
Formule moléculaire |
C14H26N2O3Si |
|---|---|
Poids moléculaire |
298.45 g/mol |
Nom IUPAC |
1-[2-[dimethoxy(2-phenylethyl)silyl]oxyethyl]-1-ethylhydrazine |
InChI |
InChI=1S/C14H26N2O3Si/c1-4-16(15)11-12-19-20(17-2,18-3)13-10-14-8-6-5-7-9-14/h5-9H,4,10-13,15H2,1-3H3 |
Clé InChI |
HQBOQTUOINGOEQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCO[Si](CCC1=CC=CC=C1)(OC)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



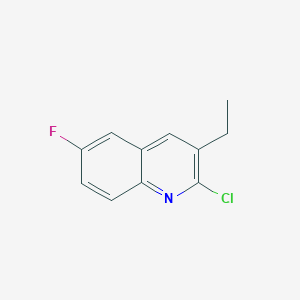

![(2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide](/img/structure/B13707668.png)
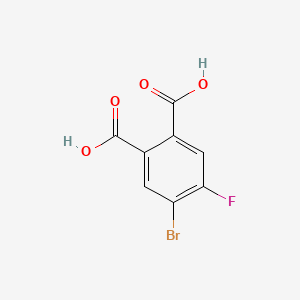
![Ethyl 5-Methyl-1H-thieno[3,2-c]pyrazole-6-carboxylate](/img/structure/B13707679.png)

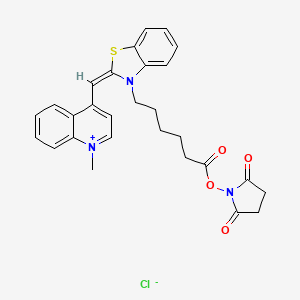
![Ethyl 3-[4-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13707705.png)
